2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide
CAS No.:
Cat. No.: VC16326866
Molecular Formula: C17H17N7O2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N7O2 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-N-[(1-methylpyrrol-2-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C17H17N7O2/c1-11-20-17-19-9-13-14(24(17)21-11)5-7-23(16(13)26)10-15(25)18-8-12-4-3-6-22(12)2/h3-7,9H,8,10H2,1-2H3,(H,18,25) |
| Standard InChI Key | HTHKXHVQFOPWMU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)NCC4=CC=CN4C |
Introduction
The compound 2-(2-methyl-6-oxopyrido[3,4-e] triazolo[1,2,5-a]pyrimidin-7(6H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide is a complex organic molecule featuring a unique heterocyclic structure. It belongs to the class of nitrogen-rich heterocycles, which are often associated with diverse pharmacological properties. The compound's structure includes a pyrido-triazolo-pyrimidine core, which is significant in medicinal chemistry due to its potential biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways for this exact compound are not detailed in the available literature, similar compounds often require careful selection of starting materials and conditions to achieve the desired structure efficiently.
Biological Activities and Potential Applications
Given its structural features, 2-(2-methyl-6-oxopyrido[3,4-e] triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide may exhibit significant biological activities. Compounds with similar heterocyclic cores have been studied for their potential in treating various diseases due to their interactions with biological targets such as enzymes or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume